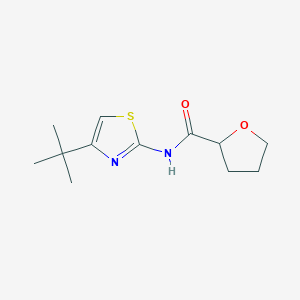
1-(2-naphthoyl)-4-(2-thienylsulfonyl)piperazine
Beschreibung
1-(2-naphthoyl)-4-(2-thienylsulfonyl)piperazine is a compound with relevance in various chemical and pharmaceutical studies. It is part of a broader class of compounds known as piperazines, which are characterized by their unique structural and chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to this compound, involves specific reactions that yield high affinities for certain receptors. For example, Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides showing high affinities for 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied. Naveen et al. (2007) investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing insights into the conformation and bond angles of the piperazine ring (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives are diverse. For instance, Shirini et al. (2017) described the use of 1,4-disulfopiperazine-1,4-diium chloride as an ionic catalyst in the synthesis of phthalazine derivatives, highlighting the versatility of piperazine compounds in chemical synthesis (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives can vary significantly based on their specific structure and substituents. Research such as the work by Yan and Gao (2000) on hyperbranched polymers made from piperazine derivatives sheds light on the solubility and polymerization mechanisms of these compounds (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including this compound, are influenced by their functional groups and molecular structure. Studies such as those by Mutulis et al. (2004) on substituted piperazines as ligands for melanocortin receptors, provide insights into the interaction of these compounds with biological systems (Mutulis et al., 2004).
Eigenschaften
IUPAC Name |
naphthalen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(17-8-7-15-4-1-2-5-16(15)14-17)20-9-11-21(12-10-20)26(23,24)18-6-3-13-25-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWIYAIXQAWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)









![2,2-dimethyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4431923.png)

